molecular formula C27H27N3O4 B2852757 4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one CAS No. 912897-65-5

4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one

Cat. No. B2852757
CAS RN: 912897-65-5
M. Wt: 457.53
InChI Key: UALWFMNLSBAYPU-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a benzimidazole ring, a pyrrolidinone ring, and methoxyphenyl groups. These functional groups suggest that the compound could have interesting biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, compounds with similar structures are often synthesized through multi-step organic synthesis procedures. These might involve the formation of the benzimidazole ring, the introduction of the methoxyphenyl groups, and the formation of the pyrrolidinone ring .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzimidazole and pyrrolidinone rings are likely to contribute to the rigidity of the molecule, while the methoxyphenyl groups could add some flexibility .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the benzimidazole ring might undergo electrophilic substitution reactions, while the pyrrolidinone ring might be involved in nucleophilic addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar methoxyphenyl groups and the nonpolar benzimidazole and pyrrolidinone rings could affect its solubility, boiling point, and melting point .

Scientific Research Applications

Nitrogen-containing heteroarene units are frequently found in natural products and biologically active synthetic compounds. These heterocycles play a crucial role due to their stability and ability to form hydrogen bonds with “privileged structures.” Among these, triazole derivatives exhibit diverse biological effects, making them valuable targets for research .

a. Anticancer Properties: Triazole derivatives have shown promise as anticancer agents. Researchers have investigated their cytotoxic effects and potential mechanisms of action. VU0610512-1 could be evaluated for its antiproliferative activity against cancer cell lines.

b. Anti-Inflammatory Activity: Given the structural features of VU0610512-1, it might exhibit anti-inflammatory properties. Researchers could explore its effects on inflammatory pathways and cytokine production.

c. Antimicrobial Effects: Triazole-based compounds have been studied as antimicrobial agents. VU0610512-1 could be tested against bacterial and fungal strains to assess its efficacy.

Organic Synthesis

The synthesis of VU0610512-1 involves the Michael addition of N-heterocycles to chalcones. This methodology has good green metrics, making it environmentally friendly. Researchers can further optimize the synthetic route and explore variations of this reaction .

Crystallography

Crystal structures of related compounds provide insights into their solid-state packing and intermolecular interactions. For instance, the crystal structures of 4-(2/3-methoxyphenoxyl)phthalonitrile derivatives have been studied, revealing stacking patterns and molecular arrangements .

Molecular Docking

Molecular docking studies can predict the binding affinity of VU0610512-1 to specific protein targets. Comparing its interactions with known bioactive compounds (e.g., tamoxifen) can guide further investigations .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as its biological activities. Proper safety measures should be taken when handling this compound .

Future Directions

Future research on this compound could involve exploring its potential biological activities, optimizing its synthesis methods, and investigating its mechanism of action .

properties

IUPAC Name

4-[1-[2-(3-methoxyphenoxy)ethyl]benzimidazol-2-yl]-1-(2-methoxyphenyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N3O4/c1-32-20-8-7-9-21(17-20)34-15-14-29-23-11-4-3-10-22(23)28-27(29)19-16-26(31)30(18-19)24-12-5-6-13-25(24)33-2/h3-13,17,19H,14-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALWFMNLSBAYPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(2-methoxyphenyl)pyrrolidin-2-one

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